trans-1,2-Cyclohexanediol

Catalog No.
S606742
CAS No.
1460-57-7
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanediol

CAS Number

1460-57-7

Product Name

trans-1,2-Cyclohexanediol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1

InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O

Organic Chemical Synthesis Intermediate

Trans-1,2-Cyclohexanediol is a diol compound with the molecular formula C6_6H12_{12}O2_2 and is characterized by its trans configuration. It is a stereoisomer of 1,2-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is primarily known as a metabolite of cyclohexene oxide and is utilized in various chemical syntheses and reactions due to its unique structural properties .

  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, oxidation using potassium permanganate can yield adipic acid .
  • Dehydration: Under acidic conditions, it can undergo dehydration to form cyclohexene oxide, which is an important intermediate in organic synthesis .
  • Reduction: The compound can also be reduced to form cyclohexanol or other alcohols through various catalytic processes.

Trans-1,2-Cyclohexanediol has been studied for its biological activity, particularly as a metabolite. While specific pharmacological effects are not extensively documented, its structural similarity to other diols suggests potential interactions with biological systems. Some studies indicate that it may exhibit low toxicity and could be involved in metabolic pathways related to cyclohexene derivatives .

Several methods exist for synthesizing trans-1,2-Cyclohexanediol:

  • Hydroxylation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide in the presence of a catalyst such as osmium tetroxide or p-toluenesulfonic acid. This method yields trans-1,2-cyclohexanediol effectively .
  • Epoxidation and Hydrolysis: Another approach involves the epoxidation of cyclohexene followed by hydrolysis, which can lead to the formation of trans-1,2-cyclohexanediol through a green chemistry process .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow microreactor systems that streamline the synthesis process, enhancing yield and reducing reaction times .

Studies examining the interactions of trans-1,2-Cyclohexanediol with other compounds have indicated its role as a metabolite in biochemical pathways. Its interactions with enzymes involved in oxidation-reduction processes have been explored, highlighting its potential effects on metabolic rates and pathways related to cyclohexene derivatives .

Trans-1,2-Cyclohexanediol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Cis-1,2-CyclohexanediolStereoisomerHydroxyl groups on the same side; different physical properties
CyclohexanolMonohydroxy alcoholContains only one hydroxyl group; simpler structure
CyclohexeneUnsaturated hydrocarbonNo hydroxyl groups; reactive double bond
1,2-Ethanediol (Ethylene Glycol)Simple diolSmaller size; widely used as an antifreeze and solvent

Trans-1,2-Cyclohexanediol's unique trans configuration allows for distinct reactivity patterns compared to its cis counterpart and other similar compounds. This configurational difference significantly influences its chemical behavior and biological interactions .

Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

LogP

0.08 (LogP)

Melting Point

102.5 °C

UNII

89G7G95Z1Y
8W5CKZ32GP

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1460-57-7

Wikipedia

Trans-1,2-cyclohexanediol

Dates

Modify: 2023-09-14

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